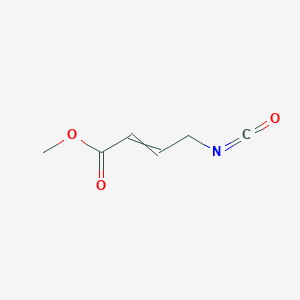
Methyl 4-isocyanatobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-isocyanatobut-2-enoate: is an organic compound characterized by the presence of an isocyanate group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxybut-2-enoate with phosgene to introduce the isocyanate group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanate .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risks associated with handling reactive intermediates like phosgene .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-isocyanatobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts readily with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions.
Diols: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from polymerization reactions with diols.
Scientific Research Applications
Methyl 4-isocyanatobut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-isocyanatobut-2-enoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This reactivity allows the compound to form stable urethane and urea linkages, which are essential in the formation of polymers like polyurethanes .
Comparison with Similar Compounds
Methyl isocyanate: Shares the isocyanate functional group but lacks the ester group, making it less versatile in polymerization reactions.
Ethyl isocyanatobut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and physical properties.
Uniqueness: Methyl 4-isocyanatobut-2-enoate is unique due to the combination of an isocyanate group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups .
Properties
CAS No. |
104715-42-6 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
methyl 4-isocyanatobut-2-enoate |
InChI |
InChI=1S/C6H7NO3/c1-10-6(9)3-2-4-7-5-8/h2-3H,4H2,1H3 |
InChI Key |
UDFBUNHAYWXWGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















